molecular formula C14H7ClF3N3 B3393896 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline CAS No. 573675-83-9

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

Cat. No. B3393896
Key on ui cas rn: 573675-83-9
M. Wt: 309.67 g/mol
InChI Key: BLXRYAYCIQJTMI-UHFFFAOYSA-N
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Patent
US07304059B2

Procedure details

Reflux 7-(3-trifluoromethyl-pyridin-2-yl)-quinazolin-4-ol (0.38 mmol) for 18 hours in POCl3 (5 mL). Evaporate the solvent in vacuo, then carefully neutralize with saturated NaHCO3, and extract with EtOAc. Dry over Na2SO4, concentrate under vacuum to obtain 4-chloro-7-(3-trifluoromethyl-pyridin-2-yl)-quinazoline.
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[C:4]([C:9]2[CH:18]=[C:17]3[C:12]([C:13](O)=[N:14][CH:15]=[N:16]3)=[CH:11][CH:10]=2)=[N:5][CH:6]=[CH:7][CH:8]=1.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:13]1[C:12]2[C:17](=[CH:18][C:9]([C:4]3[C:3]([C:2]([F:21])([F:20])[F:1])=[CH:8][CH:7]=[CH:6][N:5]=3)=[CH:10][CH:11]=2)[N:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0.38 mmol
Type
reactant
Smiles
FC(C=1C(=NC=CC1)C1=CC=C2C(=NC=NC2=C1)O)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=CC=C12)C1=NC=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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